Furan, 3-[4-(trifluoromethyl)phenyl]-
Description
Significance of Furan (B31954) Scaffolds in Contemporary Synthetic Chemistry
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in synthetic chemistry. ijabbr.com Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological relevance and therapeutic potential. ijabbr.comutripoli.edu.ly The furan ring is not merely a passive structural element; its electron-rich nature makes it a versatile intermediate for a multitude of chemical transformations. ijabbr.com
Furan and its derivatives are readily employed in various reactions, including electrophilic substitutions and cycloadditions, allowing for the construction of complex molecular frameworks. youtube.comorganic-chemistry.org Their ability to participate in metal-catalyzed cross-coupling reactions further expands their synthetic utility, enabling the introduction of diverse substituents and the creation of highly functionalized molecules. organic-chemistry.org The inherent reactivity and planarity of the furan ring also contribute to its role in the development of advanced materials, including conductive polymers and optoelectronic devices. nih.gov
Influence of Trifluoromethylphenyl Substituents on Molecular Properties and Reactivity
The trifluoromethyl (CF3) group is a powerful tool in molecular design, capable of profoundly influencing the properties of an organic molecule. mdpi.com When appended to a phenyl ring, it creates the trifluoromethylphenyl moiety, a substituent with a unique electronic and steric profile. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can significantly impact the reactivity of the aromatic ring to which it is attached. mdpi.com
Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.com Its lipophilic nature can improve a molecule's ability to permeate biological membranes, a crucial factor in drug delivery. mdpi.com The introduction of a trifluoromethylphenyl group can also modulate a molecule's binding affinity to biological targets through various non-covalent interactions. These combined effects have led to the incorporation of the trifluoromethylphenyl moiety into numerous approved pharmaceutical agents. mdpi.com
Contextualization of Furan, 3-[4-(trifluoromethyl)phenyl]- within Heterocyclic Chemical Research
The compound Furan, 3-[4-(trifluoromethyl)phenyl]- represents a specific example of a 3-arylfuran, a class of molecules that has been a subject of interest in heterocyclic chemical research. The synthesis of 3-substituted furans can be more challenging than that of their 2-substituted counterparts, often requiring specialized synthetic strategies. organic-chemistry.org
The presence of the 4-(trifluoromethyl)phenyl group at the 3-position of the furan ring is expected to impart a unique combination of properties. The electron-withdrawing nature of this substituent will likely influence the electronic distribution within the furan ring, affecting its reactivity in subsequent chemical transformations. From a medicinal chemistry perspective, the combination of the furan scaffold, known for its presence in bioactive molecules, with the trifluoromethylphenyl group, a key pharmacophore, suggests that Furan, 3-[4-(trifluoromethyl)phenyl]- and its derivatives could be promising candidates for biological evaluation. ijabbr.commdpi.com Research into such compounds contributes to a deeper understanding of structure-activity relationships and the development of novel heterocyclic compounds with potential applications in medicine and materials science. nih.govresearchgate.net
General Synthetic Approaches to 3-Arylfurans
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of 3-arylfurans.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 3-halofuran (e.g., 3-bromofuran (B129083) or 3-iodofuran) with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. beilstein-journals.org
Stille Coupling: An alternative approach is the Stille coupling, which would utilize a 3-stannylfuran derivative and a 4-(trifluoromethyl)phenyl halide. nih.gov Organotin compounds, however, are often toxic, which can be a drawback.
Negishi Coupling: The Negishi coupling offers another route, involving the reaction of a 3-halofuran with an organozinc reagent, such as (4-(trifluoromethyl)phenyl)zinc chloride, catalyzed by a palladium or nickel complex. organic-chemistry.orgnih.govnih.gov
Classical Furan Syntheses
Named reactions that lead to the formation of the furan ring itself can also be adapted to produce 3-substituted furans.
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To synthesize a 3-arylfuran, a suitably substituted 1,4-dicarbonyl precursor would be required. alfa-chemistry.com
Fiesselmann Thiophene Synthesis Analogue: While originally developed for thiophenes, variations of the Fiesselmann synthesis can be applied to furan synthesis. wikipedia.orgresearchgate.net This would typically involve the reaction of an α-haloketone with a β-ketoester, where one of the starting materials contains the desired 4-(trifluoromethyl)phenyl group.
Physicochemical Properties and Spectroscopic Data
Specific, experimentally determined data for Furan, 3-[4-(trifluoromethyl)phenyl]- is not widely published. However, based on the constituent moieties, certain properties can be predicted. The compound is expected to be a relatively nonpolar, lipophilic molecule with a higher boiling point than furan itself due to the increased molecular weight and intermolecular forces from the aromatic substituent.
Spectroscopic data would be essential for the definitive characterization of this compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the furan protons, with their chemical shifts and coupling constants influenced by the 3-substituent. Signals corresponding to the protons on the 4-(trifluoromethyl)phenyl ring would also be present in the aromatic region. hmdb.ca
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbons of the furan ring and the trifluoromethylphenyl group. The carbon of the CF3 group would exhibit a characteristic quartet due to coupling with the fluorine atoms. mdpi.com
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, with a chemical shift characteristic of this moiety. rsc.orgrsc.orgacs.org
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would aid in structural elucidation.
Research Findings and Potential Applications
While dedicated research on Furan, 3-[4-(trifluoromethyl)phenyl]- is not extensively documented, the known biological activities of related compounds suggest potential areas of investigation.
Medicinal Chemistry
The incorporation of a trifluoromethylphenyl group into a heterocyclic scaffold is a common strategy in drug discovery. mdpi.com Furan derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly Therefore, Furan, 3-[4-(trifluoromethyl)phenyl]- and its derivatives could be synthesized and screened for various biological activities. The trifluoromethyl group may enhance potency, metabolic stability, and cell permeability. mdpi.com
Materials Science
Aryl-substituted furans are also of interest in the field of materials science. They can serve as building blocks for conjugated polymers and oligomers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electronic properties of such materials can be fine-tuned by the nature of the aryl substituent. The strong electron-withdrawing character of the 4-(trifluoromethyl)phenyl group would be expected to significantly influence the electronic and photophysical properties of any resulting polymers or materials. mdpi.com
Data Tables
Table 1: General Properties of Parent Scaffolds
| Property | Furan | Toluene (as a proxy for the phenyl group) |
| Formula | C4H4O | C7H8 |
| Molar Mass | 68.07 g/mol | 92.14 g/mol |
| Boiling Point | 31.4 °C | 110.6 °C |
| Density | 0.936 g/mL | 0.867 g/mL |
| Appearance | Colorless liquid | Colorless liquid |
Table 2: Predicted Properties of Furan, 3-[4-(trifluoromethyl)phenyl]-
| Property | Predicted Value/Characteristic |
| Formula | C11H7F3O |
| Molar Mass | 212.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| ¹H NMR | Signals expected for furan and substituted phenyl protons |
| ¹³C NMR | Distinct signals for furan and phenyl carbons, including a quartet for the CF3 carbon |
| ¹⁹F NMR | A singlet for the CF3 group |
Structure
2D Structure
3D Structure
Properties
CAS No. |
918625-93-1 |
|---|---|
Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]furan |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-7H |
InChI Key |
WBCBVIHEVHBTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=C2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Furan, 3 4 Trifluoromethyl Phenyl and Its Analogues
Direct Synthesis Approaches to the Furan (B31954), 3-[4-(trifluoromethyl)phenyl]- Core Structure
The synthesis of the 3-[4-(trifluoromethyl)phenyl]furan scaffold can be achieved through two primary strategies: constructing the furan ring from acyclic precursors that already contain the desired aryl group, or by functionalizing a pre-existing furan ring. Both pathways utilize a range of classical and modern organic reactions to build the target molecular architecture.
Furan Ring Formation via Cyclization Reactions
The formation of the furan ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to substituted furans. These methods typically involve the cyclization of a dicarbonyl compound or other suitable linear precursors.
One of the most fundamental methods is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgambeed.comorganic-chemistry.org In this approach, protonation of one carbonyl group is followed by an attack from the enol of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to form the furan ring. wikipedia.org To synthesize the target compound, a 1,4-diketone bearing the 4-(trifluoromethyl)phenyl group would be the required starting material. The reaction's utility has been enhanced by the development of numerous methods for preparing the necessary 1,4-dione precursors. organic-chemistry.org
Another classical approach is the Feist-Benary furan synthesis . This reaction creates substituted furans from the condensation of α-halo ketones and β-dicarbonyl compounds, typically catalyzed by a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.com The mechanism involves a Knoevenagel-like condensation followed by nucleophilic substitution to close the ring. wikipedia.org To apply this to the target molecule, one could react an α-halo ketone with a β-dicarbonyl compound where the 4-(trifluoromethyl)phenyl group is already present on one of the reactants.
More contemporary methods often employ transition-metal catalysis to construct the furan ring from different precursors. For instance, polysubstituted furans can be synthesized via cascade reactions, such as the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, which proceeds with complete regioselectivity under mild conditions. nih.gov Other innovative cyclization strategies include the electrophilic phosphination cyclization of specific substrates to form functionalized benzofurans, a process that occurs under metal-free conditions. rsc.org
Strategic Introduction of the 4-(Trifluoromethyl)phenyl Group
The introduction of the specific 4-(trifluoromethyl)phenyl moiety is a critical step that can be performed either before or after the furan ring is formed. Incorporating fluorine-containing groups like trifluoromethyl (CF3) into organic molecules is of significant interest as it can profoundly alter the compound's properties. lookchem.comnih.gov
One strategy involves starting with a precursor that already contains the 4-(trifluoromethyl)phenyl group. For example, 4-(trifluoromethyl)phenylhydrazine (B1295192) can be used as a starting material to synthesize pyrazole (B372694) derivatives, demonstrating the availability of trifluoromethylated building blocks for heterocyclic synthesis. mdpi.com Similarly, in the context of furan synthesis, a 1,4-diketone or β-dicarbonyl compound substituted with the 4-(trifluoromethyl)phenyl group could be used in Paal-Knorr or Feist-Benary reactions, respectively.
Alternatively, the aryl group can be installed onto a pre-formed furan ring. This is commonly achieved through cross-coupling reactions, particularly direct C-H arylation. nih.govnih.gov This modern approach avoids the need to pre-functionalize the furan ring with halides or organometallic reagents, offering a more atom-economical route. researchgate.net The direct arylation of heterocycles like furan with aryl halides has become a powerful tool for creating aryl-heteroaryl bonds. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions are among the most effective and versatile methods for forming carbon-carbon bonds, including the crucial aryl-heteroaryl linkage in the target molecule. nih.govmdpi.com These reactions typically involve coupling an organometallic reagent with an organic halide.
The Suzuki–Miyaura reaction is a widely used palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. mdpi.com It is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.com
To synthesize Furan, 3-[4-(trifluoromethyl)phenyl]-, two main Suzuki pathways are possible:
Coupling of a 3-halofuran (e.g., 3-bromofuran) with 4-(trifluoromethyl)phenylboronic acid.
Coupling of furan-3-boronic acid with a 4-(trifluoromethyl)phenyl halide, such as 1-bromo-4-(trifluoromethyl)benzene.
The reaction has been successfully applied to the synthesis of various substituted furan-2(5H)-ones. For example, 3,4-dibromo-furan-2(5H)-one can be coupled with potassium benzyltrifluoroborates using a palladium catalyst to yield disubstituted products. doi.org The choice of catalyst, base, and solvent is crucial for achieving high yields, as summarized in the table below based on a study of furan-2(5H)-one synthesis. doi.org
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl2 | Cs2CO3 | Toluene/H2O | 25 |
| Pd(OAc)2 | Cs2CO3 | Toluene/H2O | 22 |
| Pd(PPh3)4 | Cs2CO3 | Toluene/H2O | 60 |
| PdCl2(dppf)2 | Cs2CO3 | Toluene/H2O | 85 |
| PdCl2(dppf)2 | Cs2CO3 | THF/H2O | 0 |
| PdCl2(dppf)2 | Cs2CO3 | DMF/H2O | <5 |
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov While it does not directly form an aryl-furan bond in one step, it is instrumental in synthesizing key precursors that can undergo subsequent cyclization to form the furan ring. organic-chemistry.org
A common strategy involves a tandem Sonogashira coupling/cyclization sequence. For instance, a terminal alkyne can be coupled with a brominated precursor, followed by an intramolecular cyclization to form a furan derivative. organic-chemistry.orgacs.org A notable application is the synthesis of 2,3-disubstituted-4-trifluoromethylfurans. lookchem.com This process starts with a Sonogashira coupling of a terminal alkyne with a substituted (E)-2-trifluoromethyl-1-bromoallylic alcohol derivative. The resulting enyne product is then treated with a fluoride (B91410) source to remove a protecting group, which triggers a cyclization and aromatization cascade to yield the final furan product. lookchem.com This highlights the power of Sonogashira coupling in building complex, functionalized furan systems. acs.org
| Alkyne Substituent (R) | Coupling Product Yield (%) | Final Furan Yield (%) |
|---|---|---|
| Phenyl | 97 | 94 |
| 4-Methoxyphenyl | 92 | 91 |
| 4-Chlorophenyl | 95 | 89 |
| Cyclohexyl | 85 | 80 |
| n-Pentyl | 47 | 0 |
Site-Selective Functionalization of Furan Rings
Achieving site-selectivity in the functionalization of the furan ring is a significant challenge, particularly for introducing a substituent at the C3 (or β) position. Direct arylation of unsubstituted furan typically favors the more reactive C2 and C5 (or α) positions. nih.gov Therefore, specific strategies are required to direct the incoming 4-(trifluoromethyl)phenyl group to the desired C3 position.
One powerful technique is the use of a directing group. A substituent placed at a specific position on the furan ring can guide the palladium catalyst to a desired C-H bond. For example, in a study on ethyl furan-3-carboxylate, reaction conditions were developed that allowed for the selective formation of either the 2-aryl or 5-aryl isomers. acs.org The choice of solvent and catalyst was found to be a critical factor in controlling this regioselectivity. The use of a polar solvent like N-Methyl-2-pyrrolidone (NMP) and a ligandless palladium catalyst (Pd/C) favored arylation at the 5-position. acs.org
For the direct arylation of 3-substituted furans, such as 3-(hydroxymethyl)furan, the directing effect of the substituent is key. Research has shown that a hydroxymethyl group at the C3 position can effectively direct palladium-catalyzed arylation to the C2 position with high selectivity. thieme-connect.com The reaction conditions, particularly the base and solvent, play a vital role in achieving high conversion and selectivity.
| Base | Aryl Bromide Conversion (%) | C2-Arylated Product Yield (%) |
|---|---|---|
| KOAc | 30 | 27 |
| K2CO3 | 98 | 91 |
| Cs2CO3 | 98 | 89 |
| PivOK | 98 | 90 |
Reaction conditions: PdCl(C3H5)(dppb) catalyst, DMA solvent, 110 °C.
Synthesis of Furan, 3-[4-(trifluoromethyl)phenyl]- Derivatives and Analogues
The synthesis of furan derivatives, particularly those bearing aryl substituents, employs a range of classical and modern chemical reactions. These methods are broadly categorized into those that form the core heterocyclic structure or key carbon-carbon bonds, those that functionalize existing C-H bonds, and those that transform functional groups on a pre-constructed scaffold.
Carbon-Carbon Bond Forming Reactions
The construction of the essential carbon framework linking the furan and phenyl rings is a foundational aspect of synthesizing these molecules. Condensation reactions are a primary tool for this purpose.
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds, typically reacting an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org This reaction is a specific type of crossed aldol (B89426) condensation. wikipedia.org In the context of furan synthesis, this reaction can be adapted to condense a furan aldehyde, such as furfural (B47365), with an appropriate acetophenone (B1666503) derivative, like 4-(trifluoromethyl)acetophenone. youtube.com
The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521), and proceeds by the deprotonation of the α-carbon of the ketone, creating an enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone, commonly known as a chalcone. youtube.com The resulting furanyl-chalcone is a key intermediate that contains the desired furan-phenyl linkage. Research has demonstrated that solid super base catalysts, such as alumina-supported calcium oxide (Al₂O₃/CaO), can be highly effective and selective for the condensation of furfural and acetophenone, leading to the formation of 3-(furan-2-yl)-1-phenylprop-2-en-1-one with 100% selectivity. rsc.org Quantitative yields have also been reported in solvent-free conditions using sodium hydroxide as the base. wikipedia.org
The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a catalyst, which is typically a weak base. wikipedia.org This method is widely used to prepare α,β-unsaturated products and is integral to the synthesis of various furan derivatives. damascusuniversity.edu.sysphinxsai.com The reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org
In the synthesis of furan analogues, a furan-2-carboxaldehyde can be reacted with active methylene compounds such as malononitrile (B47326) or ethyl acetoacetate. wikipedia.orgmdpi.com For instance, studies have shown the successful Knoevenagel condensation of 5-hydroxymethylfurfural (B1680220) (5-HMF) derivatives with active methylene compounds using biogenic carbonates as catalysts, producing 3-(furan-2-yl)acrylonitrile derivatives in good yields (71-87%). mdpi.com Chitosan, a bio-sourced polymer, has also been employed as a sustainable and recyclable organocatalyst for the Knoevenagel condensation between furaldehydes and malononitrile, achieving excellent yields (>85%) under solvent-free mechanochemical conditions. nih.gov
The versatility of this reaction allows for the synthesis of a wide array of functionalized furan derivatives, which serve as precursors for more complex molecules. mdpi.com
| Furan Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| Furfural | Malononitrile | Chitosan (CS) | >85 | nih.gov |
| 5-HMF derivatives | Malononitrile | Biogenic Carbonates | 71-87 | mdpi.com |
| 5-Substituted furfural | Indan-1,3-dione | Not specified | 46-72 | damascusuniversity.edu.sy |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Not specified | wikipedia.org |
C-H Functionalization Strategies on Furan-Phenyl Systems
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed direct arylation is a prominent method for synthesizing arylfurans by coupling a C-H bond on the furan ring directly with an aryl halide. acs.orgacs.org This approach is an economically and environmentally attractive alternative to classical cross-coupling reactions that require organometallic furan derivatives. acs.org
The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), often in the presence of a ligand and a base. thieme-connect.comnsf.gov For instance, the C-2 arylation of benzofuran (B130515) can be achieved at room temperature using aryl iodides, Pd(OAc)₂, and silver(I) oxide (Ag₂O) as an oxidant. nsf.gov While the C-2 and C-5 positions of the furan ring are more reactive, strategies have also been developed to target the less reactive C-3 and C-4 positions. researchgate.net
The arylation of furan derivatives with various aryl halides has been explored, demonstrating moderate to good yields. thieme-connect.com The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and regioselectivity. acs.org
| Furan Derivative | Aryl Halide | Catalyst System | Yield (%) | Reference |
| Benzofuran | Iodobenzene | PdCl₂(PPh₃)₂ / AgF | 41 | thieme-connect.com |
| Benzofuran | 4-Methoxy-iodobenzene | PdCl₂(PPh₃)₂ / AgF | 49 | thieme-connect.com |
| Benzofuran | Ethyl 4-iodobenzoate | PdCl₂(PPh₃)₂ / AgF | 63 | thieme-connect.com |
| Furopyridine | Bromobenzene | Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ / K₂CO₃ | 88 | mdpi.com |
Derivatization through Targeted Functional Group Transformations
Once the core furan-phenyl structure is assembled, further diversification can be achieved by chemically modifying existing functional groups. This approach allows for the fine-tuning of the molecule's properties.
The oxidation of a formyl group on the furan ring to a carboxylic acid is a common and important transformation. This reaction converts a furan aldehyde derivative into the corresponding furan carboxylic acid. glpbio.com For example, 2-furoic acid is commercially produced via the oxidation of furfural. glpbio.com
Various oxidizing agents can be employed for this purpose. A method based on "green chemistry" principles uses a mixture of hydrogen peroxide and acetic acid to oxidize furan-2-carbaldehyde, offering a synthesis route under mild conditions with non-toxic reagents. nih.govacs.org Another powerful oxidizing agent, potassium permanganate (B83412), has been used to oxidize the furan ring in a furan-functionalized terpyridine system to yield the corresponding carboxylic acid derivative. nih.gov This protocol highlights the feasibility of selectively oxidizing the furan moiety even in the presence of other heterocyclic rings. nih.gov The resulting carboxylic acids are valuable intermediates for creating esters, amides, and other derivatives. nih.govnih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| Furan-2-carbaldehyde (Furfural) | Hydrogen peroxide / Acetic acid | 2(5H)-furanone and other acids | nih.govacs.org |
| Furan-functionalized terpyridine | Potassium permanganate (KMnO₄) | Terpyridine carboxylic acid | nih.gov |
| Furfural | Not specified | 2-Furoic acid | glpbio.com |
Reduction Reactions (e.g., aldehyde to alcohol)
The reduction of aldehyde functional groups to primary alcohols is a fundamental transformation in the synthesis of complex furan derivatives. This reaction can be readily applied to aldehyde precursors of Furan, 3-[4-(trifluoromethyl)phenyl]-. Standard reducing agents are typically employed to achieve this conversion efficiently.
For instance, the reduction of a furan carbaldehyde to its corresponding alcohol is a common synthetic step. The selective hydrodeoxygenation of furfural to produce furfuryl alcohol is well-documented. rsc.org Catalytic systems such as Co/CoOx have been shown to yield significant quantities of furfuryl alcohol, particularly when specific ratios of metallic cobalt and cobalt oxide are used. rsc.org
A more general and widely used method involves reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.com For example, in the synthesis of related furan-containing molecules, aldehydes are effectively reduced to alcohols using sodium borohydride in a protic solvent like methanol (B129727) at low temperatures (e.g., 0 °C). rsc.org This method is valued for its mild conditions and high yields. rsc.org
Table 1: Common Reagents for Aldehyde Reduction in Furan Derivatives
| Reagent | Functional Group Transformation | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehyde to Primary Alcohol | Methanol, 0 °C |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde to Primary Alcohol | Anhydrous ether, 0 °C |
Substitution Reactions (Electrophilic and Nucleophilic)
The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.com Compared to benzene (B151609), furan reacts significantly faster, often under milder conditions. chemicalbook.compearson.com
Electrophilic Substitution: For a furan substituted at the 3-position, such as Furan, 3-[4-(trifluoromethyl)phenyl]-, electrophilic attack is directed to the available α-positions (C2 and C5). This preference is due to the superior stability of the resulting carbocation intermediate (sigma complex), which can be stabilized by resonance involving the oxygen atom's lone pair. chemicalbook.compearson.com The intermediate formed by attack at the C2 or C5 position has three resonance structures, whereas attack at the C4 position would result in a less stable intermediate with only two resonance structures. chemicalbook.com While the 4-(trifluoromethyl)phenyl group is electron-withdrawing and tends to deactivate the ring, the activating effect of the furan oxygen still governs the regioselectivity, favoring substitution at the C2 and C5 positions. uoanbar.edu.iq
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on a furan ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. nih.gov However, nucleophilic substitution can be readily observed on atoms attached to the furan core or within fused systems. For example, in furo[3,2-b]pyrrole systems containing a trifluoromethylphenyl substituent, N-alkylation with reagents like methyl iodide and benzyl (B1604629) chloride proceeds under phase-transfer catalysis conditions, demonstrating a nucleophilic attack by the nitrogen atom. researchgate.net
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation reactions starting from substituted furans are a powerful strategy for constructing complex, fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Synthesis of Furo[3,2-c]pyridine Systems
The synthesis of furo[3,2-c]pyridines bearing a trifluoromethylphenyl substituent has been successfully achieved by constructing the pyridine ring onto a pre-formed furan. A key strategy begins with a substituted furan carbaldehyde. researchgate.net For example, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde can be converted into (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid using Doebner's conditions. researchgate.net This acid is then transformed into the corresponding acyl azide, which undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. researchgate.net Aromatization of this intermediate with phosphorus oxychloride furnishes the chloro-derivative, which can be reduced to the target 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. researchgate.net
Synthesis of Furo[3,2-b]pyrrole Systems
The construction of furo[3,2-b]pyrroles, another important fused system, can also start from appropriately substituted furans. The Paal-Knorr synthesis is a classic method for forming pyrrole (B145914) rings from 1,4-dicarbonyl compounds. youtube.comyoutube.com In the context of analogues of Furan, 3-[4-(trifluoromethyl)phenyl]-, a specific synthesis of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate has been reported. researchgate.net This compound serves as a versatile intermediate for further chemical modifications. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, or reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide. researchgate.net Furthermore, the pyrrole nitrogen can be substituted via reactions with electrophiles like methyl iodide or benzyl chloride. researchgate.net
Optimization of Reaction Conditions and Yields in Furan Synthesis
The efficiency and yield of furan synthesis are critically dependent on the choice of reaction conditions, particularly the catalysts and reagents employed.
Selection and Impact of Catalysts and Reagents
Acid and Base Catalysis: Homogeneous acid catalysts, such as phosphoric acid (H₃PO₄), have demonstrated significant catalytic activity in the dehydration of sugars to form furan compounds. researchgate.net Acid-catalyzed conditions are often optimal for the hydrolysis and dehydration steps leading to the furan ring. researchgate.net
Metal Catalysis: Transition metal catalysts are extensively used in modern furan synthesis.
Palladium catalysts are effective for synthesizing 2,5-disubstituted furans from enyne acetates. organic-chemistry.org
Copper catalysts , such as CuCl, facilitate the one-pot synthesis of 2,5-disubstituted furans from β-chlorovinyl ketones. organic-chemistry.org
Gold catalysts , both homogeneous Au(I) complexes and heterogeneous gold nanoparticles on supports like TiO₂, are highly efficient for the cycloisomerization of various precursors into furans under mild conditions. organic-chemistry.org
Iron catalysts , like Fe₂(SO₄)₃, have been employed as Lewis acids in the synthesis of furan derivatives, showcasing high efficiency attributed to a synergistic effect with the solvent. mdpi.com
The selection of the catalyst is often tailored to the specific reaction pathway and the nature of the starting materials. For instance, in the conversion of furfural, noble metal catalysts (e.g., Pd, Ru, Ir) and non-precious metal catalysts (e.g., Co, Cu) are chosen based on the desired product, whether it be through hydrogenation to an alcohol or hydrodeoxygenation to a methyl group. rsc.org
Table 2: Examples of Catalytic Systems in Furan Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Feature |
|---|---|---|---|
| Phosphoric Acid (H₃PO₄) | Dehydration | Sugars | High catalytic activity in water researchgate.net |
| Palladium (Pd) complexes | Cyclization | Enyne acetates | Highly efficient for 2,5-disubstituted furans organic-chemistry.org |
| Copper(I) Chloride (CuCl) | Elimination/Cyclization | β-chlorovinyl ketones | One-pot synthesis of 2,5-disubstituted furans organic-chemistry.org |
| Gold (Au) nanoparticles | Cycloisomerization | Allenones, Diols | Mild conditions, recyclable catalyst organic-chemistry.org |
Solvent Effects and Reaction Media
The choice of solvent is a critical parameter in the synthesis of substituted furans, profoundly influencing reaction rates, yields, and even the catalytic pathway. rsc.orgwhiterose.ac.uk In palladium-catalyzed cross-coupling reactions, a common strategy for constructing the furan ring or introducing substituents, the solvent's polarity and coordinating ability play a pivotal role. rsc.orgresearchgate.net
For instance, in Suzuki coupling reactions, which are frequently used to form the C-C bond between the furan ring and the trifluoromethylphenyl group, a variety of solvents have been explored. mdpi.com Nonpolar solvents may disfavor the formation of ionic species, which can be crucial for the catalytic cycle. whiterose.ac.uk Conversely, polar aprotic solvents can facilitate the dissociation of catalyst precursors and stabilize charged intermediates, thereby enhancing reaction efficiency. whiterose.ac.uk Research has shown that in some palladium-catalyzed cross-coupling reactions, the choice between a nonpolar and a polar solvent can even switch the chemoselectivity of the reaction, favoring reaction at different sites on a multifunctional substrate. researchgate.net
In the context of synthesizing 2-alkenylbenzo[b]furan derivatives, a close analog to the target compound, studies have revealed that 1,2-dichloroethane (B1671644) (DCE) is a superior solvent compared to hexane (B92381) or tetrahydrofuran (B95107) (THF), leading to significantly higher yields of the desired product. nih.gov Similarly, the synthesis of 2-arylbenzo[b]furan derivatives via Suzuki cross-coupling has been successfully achieved in a mixture of ethanol (B145695) and water, highlighting the utility of aqueous media in these transformations. mdpi.com The use of greener solvents is also an increasing trend, with some syntheses being performed in water or under solvent-free conditions. javeriana.edu.co
The effect of the solvent is not limited to the reaction rate and yield. It also influences the nature of the active catalytic species. researchgate.net In polar solvents, especially with coordinating additives, the active palladium catalyst may exist as an anionic complex, which can exhibit different reactivity compared to the neutral species often presumed to be active in nonpolar media. researchgate.net
Table 1: Effect of Solvent on the Yield of a Palladium-Catalyzed Cross-Coupling Reaction
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | DCE | 74 |
| 2 | Hexane | Low |
| 3 | THF | Low |
| 4 | EtOH/H₂O (1:1) | 91-97 |
This table is a representative example based on findings from related benzofuran syntheses. mdpi.comnih.gov
Temperature and Pressure Parameter Control
Temperature is a fundamental parameter that directly influences the rate of chemical reactions. In the synthesis of furan derivatives, precise temperature control is essential for maximizing product yield and minimizing the formation of byproducts. For many palladium-catalyzed cross-coupling reactions used to synthesize furan analogs, an optimal temperature range is often identified. For example, in the synthesis of 2-alkenylbenzo[b]furans, increasing the reaction temperature from 60 °C to 80 °C led to a notable increase in the isolated yield of the coupled product from 74% to 85%. nih.gov However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
Pressure is another parameter that can be manipulated to influence reaction outcomes, although it is less commonly varied in standard laboratory organic synthesis compared to temperature. High-pressure conditions can be employed to enhance reaction rates, particularly for reactions with a negative activation volume. In the context of furan chemistry, studies have investigated the effect of pressure on furan formation in food products, where it was observed that furan formation generally increases with both temperature and treatment time. researchgate.netresearchgate.net While these studies are not directly related to the synthesis of the target compound, they provide insight into the stability and formation of the furan ring under varying pressure and temperature conditions. researchgate.netresearchgate.net Recent research has also explored the pressure-dependent rate constants for the reaction of furan with hydroxyl radicals, which is relevant to its atmospheric chemistry. nih.gov
In preparative organic synthesis, pressure is more often controlled in the context of using sealed vessels, particularly in microwave-assisted synthesis, where it allows for heating solvents above their atmospheric boiling points, leading to significant rate enhancements. stackexchange.com
Table 2: Effect of Temperature on the Yield of a Palladium-Catalyzed Cross-Coupling Reaction for a Benzofuran Analog
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 60 | 74 |
| 2 | 80 | 85 |
This table is based on data for the synthesis of 2-alkenylbenzo[b]furans. nih.gov
Comparative Analysis of Microwave Irradiation versus Conventional Heating
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often offering significant advantages over conventional heating methods. asianjpr.comasianjpr.com Conventional heating relies on thermal conduction, where the reaction vessel is heated externally, and the heat is then transferred to the solvent and reactants. asianjpr.comnih.gov This process can be slow and lead to uneven temperature distribution, potentially causing decomposition of sensitive compounds on the hot surface of the vessel. nih.gov
In contrast, microwave irradiation heats the reaction mixture directly and volumetrically through dipole rotation and ionic conduction. youtube.com Polar molecules and ions in the reaction mixture absorb microwave energy and convert it into heat, leading to rapid and uniform heating throughout the sample. nih.govyoutube.com This efficient energy transfer can result in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reaction profiles with fewer byproducts. nih.govijnrd.orgukm.my
Numerous studies have demonstrated the superiority of microwave irradiation for the synthesis of heterocyclic compounds, including furan and benzofuran derivatives. mdpi.orgnih.govresearchgate.net For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans was significantly improved by using microwave irradiation, which shortened reaction times and minimized side products. nih.gov In another study, the synthesis of substituted furans via microwave-enhanced Diels-Alder reactions proceeded in minutes with high yields, whereas the same reactions under conventional heating were much slower or did not proceed at all. mdpi.org
While the primary advantage of microwave heating is often attributed to the rapid and uniform temperature increase, the existence of "non-thermal" or "specific" microwave effects has been a subject of debate. stackexchange.com These effects are proposed to be accelerations of chemical transformations that cannot be replicated by conventional heating at the same temperature. stackexchange.com However, it is now widely accepted that for most solution-phase organic reactions, the observed rate enhancements are primarily due to the thermal effects of reaching high temperatures quickly and uniformly. stackexchange.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Representative Heterocyclic Syntheses
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzotriazole Derivative Synthesis | Conventional | Hours | Lower | nih.gov |
| Benzotriazole Derivative Synthesis | Microwave | Minutes | Higher | nih.gov |
| Thiourea Isomer Synthesis | Conventional | 6 hours | 31-82 | ukm.my |
| Thiourea Isomer Synthesis | Microwave | 5 minutes | 82-89 | ukm.my |
| Substituted Furan Synthesis | Conventional (reflux) | 10 hours | 8 | mdpi.org |
| Substituted Furan Synthesis | Microwave | 20 minutes | 20 | mdpi.org |
| Substituted Furan Synthesis (with catalyst) | Microwave | 20 minutes | 66 | mdpi.org |
This table provides a comparative overview based on data from various heterocyclic syntheses.
Reactivity Profiles and Mechanistic Investigations of Furan, 3 4 Trifluoromethyl Phenyl Systems
Examination of Electrophilic Substitution on the Furan (B31954) Ring
The furan ring is a π-rich heterocycle, rendering it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The electron density on the furan ring is higher than that of typical aromatic compounds, leading to reaction rates for electrophilic substitution that can be many orders of magnitude faster. chemicalbook.com The substitution pattern is dictated by the stability of the intermediate carbocation (sigma complex).
For furan itself, electrophilic attack preferentially occurs at the C2 and C5 positions. chemicalbook.compearson.com This is because the positive charge in the resulting sigma complex can be stabilized by resonance involving the oxygen atom, leading to three possible resonance structures. chemicalbook.compearson.com In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com
In the case of 3-substituted furans, such as Furan, 3-[4-(trifluoromethyl)phenyl]-, the directing effect of the substituent must be considered. The 4-(trifluoromethyl)phenyl group is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, the inherent high reactivity of the furan ring still allows for substitution to occur under relatively mild conditions. pearson.com The substitution is expected to occur at the position most activated by the furan oxygen and least deactivated by the aryl substituent, which is typically the C2 position.
Nucleophilic Reactivity of the Trifluoromethylphenyl Moiety
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.orgresearcher.life This property significantly influences the reactivity of the attached phenyl ring. The electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr).
For Furan, 3-[4-(trifluoromethyl)phenyl]-, the phenyl ring is susceptible to attack by strong nucleophiles. The -CF3 group can stabilize the negative charge in the Meisenheimer complex, which is the intermediate formed during SNAr reactions. However, for a successful substitution to occur, a good leaving group on the aromatic ring is typically required. In the absence of a leaving group, nucleophilic attack on the phenyl ring is less likely.
It is also important to consider the potential for nucleophilic attack at the trifluoromethyl group itself, although this is generally less common. The development of reagents for nucleophilic trifluoromethylation has been an active area of research, but these reactions typically involve the transfer of a "CF3-" equivalent to an electrophilic carbon, such as a carbonyl group. semanticscholar.orgresearchgate.netbeilstein-journals.org
Reductive Pathways and Product Formations
The reduction of furan derivatives can be challenging due to the sensitivity of the furan ring to acidic or basic conditions and its propensity for saturation. nih.gov Catalytic hydrogenation is a common method for reducing the furan ring, which can lead to the formation of tetrahydrofuran (B95107) derivatives. researchgate.net The specific products formed depend on the reaction conditions and the catalyst used.
In the context of Furan, 3-[4-(trifluoromethyl)phenyl]-, several reduction pathways can be envisioned:
Reduction of the Furan Ring: Catalytic hydrogenation can saturate the furan ring to yield 3-[4-(trifluoromethyl)phenyl]tetrahydrofuran.
Reduction of the Trifluoromethyl Group: The reduction of a trifluoromethyl group is a difficult transformation and typically requires harsh conditions.
Chemoselective Reduction: It is possible to selectively reduce other functional groups that might be present on the molecule while leaving the furan and trifluoromethyl groups intact. For instance, the reduction of a double bond conjugated with the furan ring can be achieved using specific reducing agents like 2-phenylbenzimidazoline, which can be a valuable alternative when catalytic hydrogenation or borohydride (B1222165) reductions are unsuccessful. nih.gov
A study on the reduction of α,β-unsaturated dinitriles with substituted furan rings demonstrated the successful and chemoselective reduction of the double bond using 2-phenylbenzimidazoline, generated in situ. nih.gov This method was effective even with sensitive furan rings and did not affect other functional groups like cyano and nitro groups. nih.gov
Oxidative Transformations and Derivative Generation
The oxidation of furans can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net The furan ring can act as a C-4 synthon, and upon oxidation, can yield 1,4-dicarbonyl compounds, carboxylic acids, or butenolides. researchgate.net
One common method for furan oxidation is through photo-oxidation, which often involves singlet oxygen. rug.nl This can lead to the formation of endoperoxides, which are versatile intermediates that can be transformed into various other compounds. rug.nlnih.gov For example, the oxidation of furans with a β-ketoester group at the 2-position using Mn(III)/Co(II) catalysts under an oxygen atmosphere can lead to the formation of 4-hydroxy-2-cyclohexen-1-ones through an endoperoxide intermediate. nih.gov These products can then be converted into benzofuran (B130515) derivatives. nih.gov
Another approach involves the use of reagents like dimethyldioxirane, which reacts rapidly with furans to give products of oxidative ring opening. capes.gov.br
For Furan, 3-[4-(trifluoromethyl)phenyl]-, oxidation could potentially lead to the opening of the furan ring to form a dicarbonyl compound. The specific products would depend on the regioselectivity of the initial oxidative attack.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions, 1,3-Dipolar Cycloadditions)
Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. quora.com This reactivity allows for the synthesis of oxabicycloheptane derivatives, which are valuable synthetic intermediates. quora.com The aromaticity of the furan ring is overcome in these reactions, highlighting its dual nature as both an aromatic system and a cyclic diene.
In addition to Diels-Alder reactions, furans can participate in other types of cycloadditions:
[3+2] Cycloadditions: A copper-catalyzed formal [3+2] cycloaddition of styrenes and bromo keto esters has been used to synthesize diaryl-substituted dihydrofurans, which can be further functionalized to produce tetraarylfurans. acs.org Another example is a base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes for the synthesis of substituted furans. rsc.org
1,3-Dipolar Cycloadditions: The reaction of furo[3,2-c]pyridin-5-ium N-imides with dimethyl but-2-ynedionate or ethyl propiolate proceeds via a 1,3-dipolar cycloaddition to afford furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. researchgate.net
For Furan, 3-[4-(trifluoromethyl)phenyl]-, its participation in cycloaddition reactions would be influenced by the electronic nature of the 4-(trifluoromethyl)phenyl substituent. The electron-withdrawing group might affect the HOMO energy of the furan diene, potentially influencing the rate and regioselectivity of the cycloaddition.
Functional Group Interconversions and Their Synthetic Utility
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. youtube.com This approach is crucial for accessing a wide range of derivatives from a common intermediate.
In the context of Furan, 3-[4-(trifluoromethyl)phenyl]-, several FGIs can be envisioned to enhance its synthetic utility:
Halogenation and Cross-Coupling: Bromination of the furan ring, likely at the C2 or C5 position, would introduce a versatile handle for subsequent cross-coupling reactions like Suzuki or Stille couplings. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups.
Lithiation and Electrophilic Quench: Direct lithiation of the furan ring, followed by quenching with an electrophile, is another powerful method for introducing a wide array of functional groups.
Modification of the Trifluoromethyl Group: While challenging, interconversions involving the trifluoromethyl group could potentially open up new avenues for derivatization.
The ability to perform these interconversions allows for the systematic modification of the Furan, 3-[4-(trifluoromethyl)phenyl]- scaffold, enabling the exploration of structure-activity relationships in various applications.
Investigation of Reaction Pathways and Identification of Intermediate Species
Understanding the reaction pathways and identifying intermediate species are crucial for optimizing reaction conditions and controlling product formation. In the study of furan chemistry, various techniques are employed to elucidate reaction mechanisms.
For electrophilic substitution on furan, the stability of the intermediate sigma complex is a key factor determining the regioselectivity. pearson.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the energies of these intermediates and predict the most likely substitution pattern. mdpi.com
In cycloaddition reactions, the concerted or stepwise nature of the mechanism can be investigated through kinetic studies and the analysis of stereochemical outcomes. The identification of transient intermediates, such as endoperoxides in oxidation reactions, often relies on spectroscopic techniques like NMR at low temperatures. nih.gov
For Furan, 3-[4-(trifluoromethyl)phenyl]-, mechanistic investigations would focus on:
Elucidating the directing effects of the trifluoromethylphenyl group in electrophilic substitutions.
Characterizing the intermediates in cycloaddition and oxidation reactions.
Understanding the role of catalysts in promoting specific transformations.
By combining experimental evidence with computational modeling, a detailed understanding of the reactivity of this compound can be achieved, paving the way for its rational application in the synthesis of more complex molecules.
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Furan (B31954), 3-[4-(trifluoromethyl)phenyl]-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The ¹H NMR spectrum of Furan, 3-[4-(trifluoromethyl)phenyl]- typically exhibits distinct signals corresponding to the protons on the furan ring and the phenyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. Protons on the aromatic phenyl ring, being in a more electron-withdrawing environment due to the trifluoromethyl group, generally appear at higher chemical shifts compared to those on the furan ring. chemicalbook.com For instance, in related trifluoromethylated phenyl derivatives, aromatic protons can be observed in the range of δ 7.26–7.98 ppm. mdpi.com The furan protons themselves show characteristic shifts, with protons adjacent to the oxygen atom appearing at different fields than the others. hmdb.ca
Interactive Data Table: ¹H NMR Chemical Shifts for Furan and Related Compounds
| Compound | Proton | Chemical Shift (δ) (ppm) |
| Furan | H-2, H-5 | 7.4 |
| Furan | H-3, H-4 | 6.4 |
| 4-(Trifluoromethyl)phenylacetic acid | Aromatic H | 7.59 |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Aromatic H | 7.26-7.98 |
Note: The table presents typical chemical shift ranges. Actual values can vary based on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of Furan, 3-[4-(trifluoromethyl)phenyl]- will display signals for each unique carbon atom. The carbon of the trifluoromethyl group (CF₃) is a key diagnostic signal, typically appearing as a quartet due to coupling with the three fluorine atoms. researchgate.net This quartet is often observed in the aromatic region of the spectrum. researchgate.net The chemical shifts of the furan and phenyl carbons provide further structural confirmation. For example, carbons in the furan ring of similar compounds have been observed at δ values around 108.9, 124.1, 151.8, and 163.8 ppm. researchgate.net The carbons of the phenyl ring and the CF₃ group will also have characteristic shifts, with the CF₃ carbon in related structures appearing around 122.8 ppm (quartet, ¹J(C-F) = 285 Hz) and the carbon attached to the CF₃ group at approximately 128.8 ppm (quartet, ²J(C-F) = 32 Hz). mdpi.com
Interactive Data Table: ¹³C NMR Chemical Shifts for Furan Derivatives and Trifluoromethylated Compounds
| Compound | Carbon | Chemical Shift (δ) (ppm) |
| Furan derivative | C-3 | 124.1 |
| Furan derivative | C-4 | 108.9 |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | CF₃ | 122.8 (q, ¹J(C-F) = 285 Hz) |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | C-CF₃ | 128.8 (q, ²J(C-F) = 32 Hz) |
Note: The table presents typical chemical shift ranges. Actual values can vary based on the solvent and other experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Confirmation
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive and specific technique for confirming the presence and electronic environment of the trifluoromethyl group. wikipedia.org Since ¹⁹F is a 100% naturally abundant spin-1/2 nucleus, it provides strong, clear signals. wikipedia.org The trifluoromethyl group in Furan, 3-[4-(trifluoromethyl)phenyl]- will typically appear as a sharp singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms nearby to cause splitting. The chemical shift of the CF₃ group is highly indicative of its electronic surroundings. For aromatic trifluoromethyl groups, the chemical shift generally falls within a specific range, for example, around -63 ppm. rsc.orgrsc.org This distinct signal provides unequivocal evidence for the trifluoromethyl substituent on the phenyl ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing compounds. wikipedia.orgazom.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in Furan, 3-[4-(trifluoromethyl)phenyl]- by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic and furan rings, the C=C bonds within these rings, the C-O-C ether linkage of the furan, and the C-F bonds of the trifluoromethyl group. The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1350-1120 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring also gives rise to characteristic bands. nist.govudayton.edu
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600-1450 |
| Furan C-O-C | Stretch | 1250-1050 |
| Trifluoromethyl C-F | Stretch | 1350-1120 |
Note: The table presents typical wavenumber ranges. Actual values can be influenced by the molecular structure and sample state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. In the mass spectrum of Furan, 3-[4-(trifluoromethyl)phenyl]-, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₁H₇F₃O). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula with a high degree of confidence. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of the trifluoromethyl group or fragments of the furan ring can lead to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The furan and phenyl rings in Furan, 3-[4-(trifluoromethyl)phenyl]- act as chromophores, which are parts of the molecule that absorb UV or visible light. The UV-Vis spectrum will show absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system formed by the furan and phenyl rings. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The trifluoromethyl group can influence the electronic properties of the phenyl ring, which in turn affects the UV-Vis absorption. For furan itself, absorption maxima are observed in the UV region. nist.gov The extended conjugation in Furan, 3-[4-(trifluoromethyl)phenyl]- is expected to shift these absorptions to longer wavelengths (a bathochromic shift).
X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
Following extensive searches of chemical literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound Furan, 3-[4-(trifluoromethyl)phenyl]- could not be located in the public domain. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's solid-state conformation and intermolecular interactions.
While data for the target compound is unavailable, studies on more complex molecules incorporating the 3-[4-(trifluoromethyl)phenyl]furan moiety offer insights into the expected structural characteristics. For instance, in the crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide, the dihedral angle between the furan ring and the p-trifluoromethyl substituted benzene (B151609) ring is reported to be 40.03 (5)°. velp.com This value indicates a significant twist between the two ring systems, a common feature in such bicyclic aromatic compounds, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens or substituents on the furan ring. The planarity of the central furan ring and the conformation of substituents are also key parameters determined by X-ray diffraction. velp.com
The definitive determination of the crystal system, space group, unit cell dimensions, and atomic coordinates for Furan, 3-[4-(trifluoromethyl)phenyl]- would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.
Computational and Theoretical Investigations of Furan, 3 4 Trifluoromethyl Phenyl
Analysis of Electronic Structure and Properties
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation.
For a molecule like Furan (B31954), 3-[4-(trifluoromethyl)phenyl]- , the HOMO is expected to be predominantly localized on the electron-rich furan ring, while the LUMO would likely be distributed over the phenyl ring, influenced by the electron-withdrawing trifluoromethyl group. This distribution would dictate how the molecule interacts with other reactants.
To illustrate the type of data obtained from such an analysis, the following table presents calculated HOMO and LUMO energies and the corresponding energy gap for a related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) , which also features the trifluoromethylphenyl group.
| Parameter | Energy (eV) |
| EHOMO | -6.65 |
| ELUMO | -1.73 |
| Energy Gap (ΔE) | 4.92 |
This data is for 4-Trifluoromethyl Phenyl Thiourea and is presented for illustrative purposes.
Charge Density Distribution and Electrostatic Potential Maps
The charge density distribution within a molecule reveals how electrons are shared among its atoms, highlighting regions of positive and negative charge. This information is critical for understanding a molecule's polarity, solubility, and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
In Furan, 3-[4-(trifluoromethyl)phenyl]- , the highly electronegative fluorine atoms of the trifluoromethyl group would create a region of significant negative electrostatic potential, while the hydrogen atoms of the phenyl and furan rings would exhibit positive potential. The oxygen atom in the furan ring would also be a site of negative potential. These maps are invaluable for predicting how the molecule will orient itself when approaching another molecule.
For instance, in the related compound 4-Trifluoromethyl Phenyl Thiourea , MEP analysis shows a highly negative charge around the electronegative nitrogen and sulfur atoms, indicating these as likely sites for electrophilic attack.
Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity
For Furan, 3-[4-(trifluoromethyl)phenyl]- , these calculations could predict whether an electrophilic substitution would occur preferentially on the furan ring or the phenyl ring, and at which specific carbon atom. The presence of the trifluoromethyl group is expected to deactivate the phenyl ring towards electrophilic attack and direct substituents to the meta position, while the furan ring remains a likely site for such reactions.
The following table shows key reactivity indices calculated for 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) to illustrate these concepts.
| Parameter | 4TFMPTU | 4TFMPIC |
| Electronegativity (χ) | 4.19 | 4.90 |
| Chemical Hardness (η) | 2.46 | 3.17 |
| Global Softness (S) | 0.203 | 0.158 |
| Electrophilicity Index (ω) | 3.57 | 3.78 |
This data is for related compounds and is presented for illustrative purposes.
Studies on Intramolecular Interactions (e.g., Intramolecular Proton Transfer)
Intramolecular interactions, such as hydrogen bonds or the potential for proton transfer between different parts of a molecule, can significantly influence a molecule's conformation and stability. While Furan, 3-[4-(trifluoromethyl)phenyl]- itself does not possess the functional groups necessary for intramolecular proton transfer, computational studies can be employed to investigate other weak intramolecular interactions, such as C-H···F or C-H···O contacts, which can affect the molecule's preferred three-dimensional structure.
In more complex furan derivatives, such as those containing hydroxyl or amino groups, computational methods can model the energy barriers and transition states for intramolecular proton transfer events. For example, studies on furan-containing [3.3]meta(heterocyclo)paracyclophanes have used DFT calculations to understand the conformational preferences and isomerization pathways, which involve intramolecular interactions between the furan ring and a benzene (B151609) platform. These studies have shown that furan-derived adducts can adopt a perpendicular edge-to-face disposition of the rings in their ground-state conformations.
Structure Property Relationships in Furan, 3 4 Trifluoromethyl Phenyl Systems Excluding Biological Activity
Impact of the Trifluoromethyl Group on Electronic Density and Aromaticity
The introduction of a trifluoromethyl (-CF3) group to the phenyl ring in the Furan (B31954), 3-[4-(trifluoromethyl)phenyl]- system significantly alters the electronic landscape of the molecule. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the attached phenyl ring, reducing its electron density. Consequently, the phenyl ring becomes less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution compared to an unsubstituted benzene (B151609) ring.
Conformational Analysis and Molecular Flexibility
The molecular structure of Furan, 3-[4-(trifluoromethyl)phenyl]- allows for a degree of conformational flexibility, primarily centered around the single bond connecting the furan and phenyl rings. The rotation around this C-C bond dictates the relative orientation of the two aromatic systems. The molecule is not static, and different rotational conformers will exist in equilibrium.
Influence of Substituent Position on Chemical Reactivity Profiles
The positions of the substituents in Furan, 3-[4-(trifluoromethyl)phenyl]- are critical in determining its chemical reactivity. The furan ring is attached at the 3-position, and the trifluoromethyl group is at the 4-position (para) of the phenyl ring.
Reactivity of the Phenyl Ring: The trifluoromethyl group strongly deactivates the phenyl ring towards electrophilic attack. Any electrophilic substitution would be directed to the positions meta to the trifluoromethyl group (positions 3 and 5 of the phenyl ring). Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at the position bearing the trifluoromethyl group, although this typically requires harsh reaction conditions.
Reactivity of the Furan Ring: Furan generally undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the directing effect of the oxygen atom. youtube.com The 3-[4-(trifluoromethyl)phenyl] substituent will influence this reactivity. As an electron-withdrawing group, it will deactivate the furan ring towards electrophilic attack. However, its effect will be more pronounced at the adjacent 2- and 4-positions. This may alter the typical regioselectivity of electrophilic reactions on the furan ring.
Modulation of General Physicochemical Parameters by Structural Variation
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a key physicochemical parameter. The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. nih.gov For instance, the calculated XLogP3-AA value for the related isomer 3-[2-(trifluoromethyl)phenyl]furan is 3.5, indicating significant lipophilicity. nih.gov It is expected that Furan, 3-[4-(trifluoromethyl)phenyl]- would have a similar high lipophilicity.
This increased lipophilicity has several chemical implications. mdpi.com Highly lipophilic compounds tend to have low solubility in aqueous media and prefer to partition into lipid-rich environments. This can affect their behavior in biphasic reaction systems and their choice of appropriate solvents for chemical synthesis and analysis. The strong C-F bonds of the trifluoromethyl group also contribute to the chemical stability of that part of the molecule. nih.gov
| Compound | Calculated logP (XLogP3-AA) | Reference |
|---|---|---|
| 3-[2-(Trifluoromethyl)phenyl]furan | 3.5 | nih.gov |
| 4-Phenyl-3-(trifluoromethyl)-2H-furan-5-one | 2.3 | nih.gov |
The solubility of Furan, 3-[4-(trifluoromethyl)phenyl]- is dictated by its structure. The parent compound, 3-phenylfuran, is slightly soluble in water. chemeo.com The presence of the large, nonpolar trifluoromethylphenyl group significantly increases the molecule's hydrophobicity.
Consequently, Furan, 3-[4-(trifluoromethyl)phenyl]- is expected to have very low solubility in water. It will, however, be miscible with most common organic solvents such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. The solubility characteristics are a direct consequence of its high lipophilicity and the lack of significant hydrogen bonding donor or acceptor groups that would promote interaction with polar protic solvents like water.
Chemical Stability and Degradation Pathways
The chemical stability of Furan, 3-[4-(trifluoromethyl)phenyl]- is influenced by the robustness of its constituent parts. The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds, making it resistant to many chemical transformations. nih.govnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Furan (B31954), 3-[4-(trifluoromethyl)phenyl]- as a Versatile Building Block in Synthetic Organic Chemistry
"Furan, 3-[4-(trifluoromethyl)phenyl]-" is a versatile building block in synthetic organic chemistry, primarily due to the reactivity of the furan ring and the influence of the trifluoromethylphenyl substituent. The furan moiety can participate in a variety of transformations, including electrophilic substitution and cycloaddition reactions, while the trifluoromethyl group can modulate the electronic properties and stability of the molecule and its derivatives.
The synthesis of 3-arylfurans, such as "Furan, 3-[4-(trifluoromethyl)phenyl]-", can be achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, in particular, offer efficient routes. For instance, the Suzuki-Miyaura coupling, which involves the reaction of a furan-boronic acid derivative with an aryl halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds to create biaryl and heteroaryl compounds. nih.govlibretexts.orgyoutube.com This approach is highly versatile and tolerates a wide range of functional groups. nih.gov Another powerful method is the direct C-H arylation of furans with aryl chlorides, which can be catalyzed by palladium complexes. acs.orgnih.gov These synthetic strategies provide access to a diverse array of substituted furans, including the target compound.
Table 1: Potential Synthetic Routes to "Furan, 3-[4-(trifluoromethyl)phenyl]-"
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference(s) |
| Suzuki-Miyaura Coupling | Furan-3-boronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd catalyst, base | Furan, 3-[4-(trifluoromethyl)phenyl]- | nih.govlibretexts.org |
| Direct C-H Arylation | Furan | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂, 2-(dicyclohexylphosphino)biphenyl, base | Furan, 3-[4-(trifluoromethyl)phenyl]- | acs.orgnih.gov |
The furan ring within "Furan, 3-[4-(trifluoromethyl)phenyl]-" can serve as a diene in Diels-Alder reactions, providing a pathway to complex, three-dimensional heterocyclic structures. researchgate.netrsc.org The [4+2] cycloaddition of furans with various dienophiles is a powerful tool for constructing bicyclic adducts, which can be further transformed into a variety of other carbo- and heterocyclic systems. mdpi.com The reactivity of the furan in these cycloadditions can be influenced by substituents. researchgate.net For example, the presence of the electron-withdrawing trifluoromethylphenyl group might affect the diene's reactivity and the stereoselectivity of the cycloaddition. sciforum.net These cycloaddition products can be valuable intermediates in the synthesis of natural products and other complex molecules. google.com
Furthermore, the furan ring itself can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. researchgate.net Oxidative dearomatization of furans can lead to the formation of highly functionalized open-chain compounds that can subsequently cyclize to form new heterocyclic rings.
While specific examples involving "Furan, 3-[4-(trifluoromethyl)phenyl]-" in multi-component reactions (MCRs) are not extensively documented, its structural motifs suggest potential utility in such transformations. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. The furan moiety could potentially participate as a building block in MCRs that construct complex heterocyclic libraries.
Integration into Conjugated Molecular Systems
Furan-containing compounds are increasingly being explored for their applications in organic electronics. ntu.edu.sgresearchgate.net The furan ring is an electron-rich heterocycle that can be incorporated into conjugated systems to tune their electronic and optical properties. The linkage of "Furan, 3-[4-(trifluoromethyl)phenyl]-" units could lead to the formation of conjugated oligomers and polymers. nih.gov The trifluoromethyl group on the phenyl ring can enhance the electron-accepting properties of the material, which is a desirable characteristic for n-type organic semiconductors. researchgate.net
The synthesis of such conjugated systems could be achieved through various polymerization techniques, including palladium-catalyzed cross-coupling reactions. The resulting materials could have potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The trifluoromethyl group can also improve the solubility and stability of the resulting polymers.
Table 2: Potential Properties and Applications of Conjugated Systems Based on "Furan, 3-[4-(trifluoromethyl)phenyl]-"
| Property | Potential Application | Rationale | Reference(s) |
| Tunable electronic properties | Organic semiconductors | The combination of the electron-rich furan and the electron-withdrawing trifluoromethylphenyl group allows for the tuning of HOMO/LUMO energy levels. | researchgate.net |
| Enhanced electron affinity | n-type materials in OFETs | The trifluoromethyl group is a strong electron-withdrawing group. | researchgate.net |
| Improved stability | Organic electronic devices | Fluorinated compounds often exhibit increased thermal and oxidative stability. | |
| Good solubility | Solution-processable devices | The trifluoromethyl group can enhance solubility in organic solvents. |
Contribution to the Design and Synthesis of Novel Chemical Scaffolds
The "Furan, 3-[4-(trifluoromethyl)phenyl]-" molecule can be considered a novel chemical scaffold in its own right, and it can also serve as a starting point for the synthesis of more elaborate structures. The ability to functionalize both the furan and the phenyl rings allows for the creation of a wide range of derivatives with diverse three-dimensional shapes and functionalities.
Electrophilic aromatic substitution reactions on the furan ring, which typically occur at the C2 and C5 positions, can be used to introduce additional substituents. pearson.commasterorganicchemistry.com The directing effects of the existing 3-aryl group would influence the regioselectivity of these reactions. Similarly, the phenyl ring can undergo electrophilic substitution, with the trifluoromethyl group acting as a meta-directing deactivator. vaia.comlibretexts.org The strategic application of these reactions allows for the synthesis of polysubstituted aromatic and heteroaromatic compounds with precisely controlled substitution patterns. libretexts.orgpressbooks.pub
Potential Applications in Specialty Chemical Development (non-biological/pharmaceutical)
Beyond advanced organic synthesis, "Furan, 3-[4-(trifluoromethyl)phenyl]-" and its derivatives have potential applications in the development of specialty chemicals. Furan-based resins are known for their use in protective coatings and adhesives. slideshare.netconicet.gov.ar The incorporation of the trifluoromethylphenyl group could impart desirable properties such as increased hydrophobicity, thermal stability, and chemical resistance to these materials.
Furthermore, furan derivatives have been investigated as components of molecular sensors. researchgate.netresearchgate.net The electronic properties of the "Furan, 3-[4-(trifluoromethyl)phenyl]-" scaffold could be harnessed for the design of fluorescent or colorimetric sensors for the detection of specific analytes. The trifluoromethyl group can influence the photophysical properties of the molecule, which is a key aspect of sensor design. The development of metal-organic frameworks (MOFs) incorporating furan-based linkers is another area of potential application, for example, in gas sensing. mdpi.com
Q & A
Q. Basic
- NMR Spectroscopy : , , and NMR to verify substituent positions and trifluoromethyl group integration.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions. For example, inversion dimers linked via O–H⋯O hydrogen bonds were observed in related trifluoromethylphenyl derivatives .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) require:
- Cross-validation : Compare with DFT-calculated chemical shifts (Gaussian or ORCA software).
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers).
- Crystallographic backup : Confirm absolute configuration via X-ray diffraction .
- Heteronuclear correlation experiments (HSQC, HMBC): Assign ambiguous peaks in crowded spectra.
What strategies optimize reaction yields in multi-step syntheses involving trifluoromethyl groups?
Q. Advanced
- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
- Microwave-assisted synthesis : Accelerate slow steps (e.g., 30-minute reactions at 150°C vs. 24 hours conventionally) .
- Solvent-free conditions : Minimize side reactions (e.g., neat reactions with catalytic PTSA).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
What safety protocols are critical when handling 3-[4-(trifluoromethyl)phenyl]furan?
Q. Basic
- Engineering controls : Fume hoods with ≥100 fpm face velocity for vapor containment.
- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.
- Waste disposal : Segregate halogenated waste in designated containers.
- Emergency measures : Immediate shower/eye wash access for contamination incidents .
How should researchers design bioactivity assays to evaluate antimicrobial potential?
Q. Advanced
- MIC/MBC testing : Serial dilution in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) with 18–24 hr incubation. Example: MIC values of 0.15–5.57 µM reported for trifluoromethylphenyl anilides against S. aureus .
- Positive controls : Compare with ciprofloxacin (bacteria) or fluconazole (fungi).
- Cytotoxicity screening : Use HEK-293 or HepG2 cells to assess selectivity indices.
- Synergy studies : Check potentiation effects with β-lactams via checkerboard assays.
What crystallographic features influence the solid-state stability of this compound?
Q. Advanced
- Intermolecular interactions : Hydrogen bonding (e.g., O–H⋯O dimers) and π-π stacking of aromatic rings enhance lattice stability .
- Packing analysis : Use Mercury software to calculate void volumes (<5% preferred for low hygroscopicity).
- Thermal analysis : TGA/DSC to identify decomposition thresholds (>200°C typical for trifluoromethyl aromatics).
How can researchers assess the compound’s stability under varying storage conditions?
Q. Advanced
- Forced degradation studies : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks; monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Light sensitivity : UV-vis spectroscopy pre/post UV irradiation (ICH Q1B).
- Solution stability : Prepare stock solutions in DMSO and analyze precipitate formation over 48 hours.
What computational methods predict the compound’s reactivity in catalytic systems?
Q. Advanced
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set to model transition states (e.g., Fukui indices for electrophilic attack sites).
- Molecular docking : AutoDock Vina to simulate binding with biological targets (e.g., CYP450 enzymes).
- Solvent effects : COSMO-RS to predict solubility in polar/nonpolar media.
How do electronic effects of the trifluoromethyl group influence spectroscopic properties?
Q. Advanced
- NMR shifts : Deshielded environments (δ −60 to −70 ppm) indicate strong electron-withdrawing effects.
- IR spectroscopy : C-F stretching vibrations at 1100–1250 cm⁻¹.
- UV-vis : Bathochromic shifts in λmax due to extended conjugation with the furan ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
